Divinyl sulfone
Overview
Description
Divinyl sulfone is an organic compound with the molecular formula ( \text{C}_4\text{H}_6\text{O}_2\text{S} ). It is characterized by the presence of two vinyl groups attached to a sulfone group. This compound is known for its high reactivity, particularly in cross-linking reactions, making it valuable in various industrial and scientific applications .
Mechanism of Action
Target of Action
Divinyl sulfone primarily targets biopolymers and cellular macromolecules . It is known to react with α-amides of Cys and His, Lys, and Tyr . It is particularly effective in creating bridges with amine and/or thiol groups through a Michael-type addition .
Mode of Action
This compound acts as a cross-linking agent due to the presence of two vinyl groups . These groups allow it to form multipoint covalent attachments, altering the physicochemical characteristics of biopolymers . This modification controls the covalent bond and interaction between polymers, achieving desired goals in biological domains .
Biochemical Pathways
This compound affects various biochemical pathways. It is involved in the crosslinking of varied natural polysaccharides such as cellulose, dextran, agarose, and hyaluronic acid . It can react with numerous nucleophiles to provide replacement or cyclic derivatives .
Pharmacokinetics
Its reactivity, stability, and water solubility suggest that it may have significant bioavailability . Its ability to form stable covalent bonds with biological molecules could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the formation of cross-linked polymers . These polymers exhibit enhanced mechanical strength, stability, and insolubility in solvents . In a cellular context, this compound has been shown to induce gasdermin D (GSDMD) mediated pyroptosis, which is independent of caspases activation but depends on the large amounts of reactive oxygen species (ROS) and severe oxidative stress produced during this compound exposure .
Action Environment
The action of this compound is influenced by environmental factors. It is stable in the pH range 5–10 at 25 °C under wet conditions . Its reactivity varies with pH, reacting rapidly with α-amides of Cys and His at pH 5–10, with Lys mainly at pH 10, and with Tyr in a much slower fashion .
Biochemical Analysis
Biochemical Properties
Divinyl sulfone has been extensively used as a cross-linking agent due to its extremely stable functional group . It has the ability to react with numerous nucleophiles to provide replacement or cyclic derivatives . This makes this compound popular for crosslinking varied natural polysaccharides such as cellulose, dextran, agarose, and hyaluronic acid .
Cellular Effects
This compound exhibits significant toxicity, even more than sulfur mustard (SM), in the human hepatocellular carcinoma cell line HepG2 . It promotes pyroptosis in HepG2 cells, while SM mainly induces apoptosis . The exposure to this compound can lead to severe liver injuries .
Molecular Mechanism
This compound induces gasdermin D (GSDMD) mediated pyroptosis, which is independent of caspases activation but depends on the large amounts of reactive oxygen species (ROS) and severe oxidative stress produced during this compound exposure .
Temporal Effects in Laboratory Settings
The reaction mechanism and interfacial attributes of this compound have been investigated . It has been found that this compound is quite stable in the pH range 5–10 at 25 °C under wet conditions .
Metabolic Pathways
Sulfur mustard can be converted into various products via complex hepatic metabolism in vivo. This compound is one of the oxidation products of sulfur mustard .
Preparation Methods
Synthetic Routes and Reaction Conditions: Divinyl sulfone can be synthesized through several methods. One common approach involves the sulfonylation of olefins and alkynes. Another method includes the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids. Additionally, the decomposition of tosylhydrazones has been employed to produce this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of sulfur dioxide with ethylene in the presence of a catalyst. This process involves the formation of an intermediate sulfone, which is then converted to this compound through further chemical reactions .
Chemical Reactions Analysis
Types of Reactions: Divinyl sulfone undergoes various chemical reactions, including:
Michael-type addition: This reaction involves the addition of nucleophiles to the vinyl groups of this compound, forming stable adducts.
Oxidation and Reduction: this compound can be oxidized to form sulfoxides and sulfones, while reduction can lead to the formation of thioethers.
Substitution Reactions: The vinyl groups in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in reactions with this compound.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products:
Michael-type adducts: Formed by the addition of nucleophiles to the vinyl groups.
Sulfoxides and sulfones: Products of oxidation reactions.
Thioethers: Products of reduction reactions.
Scientific Research Applications
Divinyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and hydrogels.
Medicine: It is used in drug delivery systems and as a component in the development of biomedical materials.
Industry: this compound is utilized in the production of textiles, resins, and other polymeric materials.
Comparison with Similar Compounds
- Monovinyl sulfone
- Bisvinyl sulfone
- Vinyl sulfone derivatives
Divinyl sulfone stands out due to its dual vinyl groups, which enhance its reactivity and versatility in various applications.
Properties
IUPAC Name |
1-ethenylsulfonylethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c1-3-7(5,6)4-2/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOSIXZFDONLBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
Record name | DIVINYL SULFONE | |
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Related CAS |
62804-37-9 | |
Record name | Ethene, 1,1′-sulfonylbis-, homopolymer | |
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DSSTOX Substance ID |
DTXSID6031253 | |
Record name | Divinyl sulfone | |
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Molecular Weight |
118.16 g/mol | |
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Physical Description |
Divinyl sulfone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
Record name | DIVINYL SULFONE | |
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Boiling Point |
453 °F at 760 mmHg (NTP, 1992), 234.5 °C | |
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Flash Point |
217 °F (NTP, 1992), 217 °F | |
Record name | DIVINYL SULFONE | |
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Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), SOL IN WATER | |
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Density |
1.1788 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.177 g/cu cm @ 25 °C | |
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Vapor Pressure |
0.78 [mmHg] | |
Record name | Divinyl sulfone | |
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Color/Form |
LIQUID | |
CAS No. |
77-77-0 | |
Record name | DIVINYL SULFONE | |
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Melting Point |
-15 °F (NTP, 1992), -26 °C | |
Record name | DIVINYL SULFONE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of Divinyl Sulfone?
A1: this compound's molecular formula is C4H6O2S, with a molecular weight of 118.15 g/mol. Its structure consists of a central sulfur atom double-bonded to two oxygen atoms (forming a sulfone group) and single-bonded to two vinyl groups (-CH=CH2).
Q2: What is the primary mode of interaction between DVS and its targets?
A2: this compound primarily interacts with nucleophiles like amines and thiols through Michael addition reactions. [, , , , ] This reactivity stems from the electrophilic nature of the vinyl sulfone groups. [, , ] For instance, DVS readily reacts with the α-amino groups of N-terminal residues, the ε-amino groups of lysine, the imidazole ring of histidine, and the thiol group of cysteine residues in peptides. []
Q3: What spectroscopic techniques are commonly employed for characterizing DVS and its derivatives?
A3: Researchers utilize various spectroscopic techniques to characterize DVS and its derivatives, including:
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups by their characteristic vibrational modes. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei. Both 1H and 13C NMR are commonly used. [, , ]
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation and quantification. [, ]
Q4: How does DVS contribute to the properties of materials like hydrogels?
A4: this compound acts as a crosslinking agent in various materials, particularly hydrogels. [, , , ] It reacts with functional groups like hydroxyl groups present in polymers like Hyaluronic Acid (HA) forming stable, three-dimensional networks. [, , ] The degree of crosslinking with DVS significantly influences the hydrogel's swelling behavior, mechanical strength, and degradation rate. [, ]
Q5: What are some notable applications of DVS in bioconjugation and material science?
A5: DVS finds applications in:
- Bioconjugation: Covalent attachment of biomolecules like proteins [, , , ] and carbohydrates [] to various substrates.
- Hydrogel Synthesis: Creation of crosslinked hydrogels with tunable properties for drug delivery [, , ], tissue engineering [, , , ], and other biomedical applications. [, ]
- Polymer Modification: Introduction of vinyl sulfone groups into polymers for subsequent functionalization. [, , , , ]
Q6: Does DVS exhibit any catalytic properties?
A6: While DVS is primarily known for its reactivity as a Michael acceptor, research suggests that tertiary amino groups, when introduced as substituents in cellulose using DVS, can catalyze reactions of activated vinyl compounds with cellulosic hydroxyl groups. []
Q7: Are there computational chemistry studies on DVS and its derivatives?
A7: Yes, computational methods like ab initio molecular dynamics (AIMD) based on Density Functional Theory (DFT) have been employed to understand the reaction mechanisms of DVS. [] These simulations help elucidate reaction pathways, predict product formation, and assess the impact of structural modifications on reactivity.
Q8: How does modifying the structure of DVS affect its activity?
A8: Structural modifications of DVS can significantly impact its reactivity and properties. For instance, introducing different spacer groups between the thioether and ester groups in DVS-dextran conjugates affects the degradation rate of the resulting hydrogels. []
Q9: Are there specific safety regulations concerning the handling and use of DVS?
A9: Yes, due to its toxicity and reactivity, DVS requires careful handling. [] It is classified as a hazardous substance, and appropriate safety data sheets (SDS) should always be consulted and followed. Personal protective equipment is essential to minimize risks associated with inhalation, skin contact, or ingestion.
Q10: What are the known toxicological properties of DVS?
A10: this compound exhibits high toxicity, primarily due to its electrophilic nature and ability to alkylate biological molecules. [, ] It is a potent irritant and can cause severe damage upon contact with the skin, eyes, and respiratory tract.
Q11: How does the toxicity of DVS compare to its monofunctional analogues?
A11: Studies indicate that DVS exhibits enhanced toxicity compared to analogous monofunctional electrophiles, likely due to its ability to crosslink proteins. [] This finding highlights the importance of considering the unique hazards associated with bifunctional electrophiles.
Q12: What are the advantages of using DVS-based hydrogels for drug delivery?
A12: DVS-based hydrogels offer several advantages for drug delivery:
- Biocompatibility: When properly processed, DVS-crosslinked hydrogels based on materials like HA can be biocompatible, making them suitable for in vivo applications. [, ]
- Tunable Degradation: The degradation rate of DVS-crosslinked hydrogels can be tailored by adjusting parameters like the degree of crosslinking and the type of polymer used, allowing for controlled drug release. []
- In Situ Gelation: Certain DVS-based formulations can undergo in situ gelation, forming a gel upon injection, which is advantageous for minimally invasive delivery. []
Q13: Can DVS be used for targeted drug delivery?
A13: While DVS itself does not possess inherent targeting capabilities, its use in bioconjugation enables the creation of targeted drug delivery systems. By conjugating DVS to targeting ligands like antibodies or peptides, researchers can direct therapeutic payloads to specific cells or tissues. []
Q14: What analytical techniques are commonly employed for quantifying DVS?
A14: Common analytical techniques for quantifying DVS include:
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